molecular formula C8H10N2 B12855875 3-(1H-Pyrrol-1-yl)butanenitrile

3-(1H-Pyrrol-1-yl)butanenitrile

Cat. No.: B12855875
M. Wt: 134.18 g/mol
InChI Key: BQRYAWMCOLNCRS-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)butanenitrile is an organic compound with the molecular formula C8H10N2. It belongs to the class of pyrrole derivatives, which are known for their aromatic properties and significant roles in various chemical and biological processes. This compound features a pyrrole ring attached to a butanenitrile group, making it a versatile intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)butanenitrile typically involves the reaction of pyrrole with butanenitrile under specific conditions. One common method is the condensation of pyrrole with butanenitrile in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-1-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

3-(1H-Pyrrol-1-yl)butanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrrol-1-yl)propanenitrile: Similar structure but with a shorter carbon chain.

    3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridine: Contains a fused pyridine ring, offering different electronic properties.

    3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Features additional aryl groups and hydroxyl functionality

Uniqueness

3-(1H-Pyrrol-1-yl)butanenitrile stands out due to its balanced combination of a pyrrole ring and a nitrile group, providing unique reactivity and versatility in synthetic applications. Its structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis and industrial processes .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-pyrrol-1-ylbutanenitrile

InChI

InChI=1S/C8H10N2/c1-8(4-5-9)10-6-2-3-7-10/h2-3,6-8H,4H2,1H3

InChI Key

BQRYAWMCOLNCRS-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N1C=CC=C1

Origin of Product

United States

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